molecular formula C21H19F3N2O2 B1669538 1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one CAS No. 870762-83-7

1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one

Cat. No. B1669538
M. Wt: 388.4 g/mol
InChI Key: RGSGTUIDJXHTTO-UHFFFAOYSA-N
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Description

“1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one” is a chemical compound. Unfortunately, I couldn’t find any specific details about this compound1.



Synthesis Analysis

I couldn’t find any specific synthesis methods for this compound. However, the synthesis of similar compounds often involves the use of pinacol boronic esters2.



Molecular Structure Analysis

Unfortunately, I couldn’t find any specific information about the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving this compound. However, similar compounds often undergo protodeboronation2.



Physical And Chemical Properties Analysis

I couldn’t find any specific physical and chemical properties of this compound.


Scientific Research Applications

Conducting Polymers from Pyrrole-Based Monomers

Research has shown that pyrrole-based monomers, such as those related to 1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one, can be used to create conducting polymers. These polymers exhibit low oxidation potentials and high stability in their electrically conducting form, making them promising for applications in electronic and electrochemical devices (Sotzing et al., 1996).

Synthesis of Triazolopyridines and Pyridine Derivatives

The compound's structural components have been utilized in the synthesis of biologically significant triazolopyridines and pyridine derivatives. These derivatives exhibit antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and biochemistry (Flefel et al., 2018).

Photophysical Properties in Lanthanide Complexes

The pyridine and benzimidazole components found in similar compounds have been used to develop lanthanide complexes with predetermined structural and photophysical properties. These complexes have applications in luminescence and potentially in imaging and sensing technologies (Piguet et al., 1996).

Nucleophilic Trifluoromethoxylation

Compounds with pyridinium trifluoromethoxide structures, similar to the queried compound, have been synthesized for nucleophilic trifluoromethoxylation reactions. This process is significant in organic chemistry for the formation of trifluoromethyl ethers, which are useful in various chemical synthesis applications (Duran-Camacho et al., 2021).

Catalysts in Transfer Hydrogenation of Ketones

Similar compounds have been used in the synthesis of Ruthenium complex catalysts. These catalysts demonstrate high efficiency in the transfer hydrogenation of ketones, a reaction important in chemical manufacturing and pharmaceutical synthesis (Du et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not known from the available information.


Future Directions

As this compound might be relatively new or not widely studied, future research could focus on understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.


Please note that this information is based on the limited data I was able to find and might not be complete or accurate. For a comprehensive analysis, please consult with a chemist or a relevant expert.


properties

IUPAC Name

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-14-10-18(15(2)26(14)11-16-6-4-3-5-7-16)19(27)13-25-12-17(21(22,23)24)8-9-20(25)28/h3-10,12H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGTUIDJXHTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one

CAS RN

870762-83-7
Record name 1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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